molecular formula C13H17ClN4O2 B11071536 1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}piperidine-4-carboxamide

1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}piperidine-4-carboxamide

Cat. No.: B11071536
M. Wt: 296.75 g/mol
InChI Key: DYWHALJQMMOCCK-UHFFFAOYSA-N
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Description

1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}piperidine-4-carboxamide is a compound of significant interest in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring, a chloropyridine moiety, and an amide linkage

Preparation Methods

The synthesis of 1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}piperidine-4-carboxamide involves several steps. One common method starts with the reaction of 2-chloropyridine with an amine to form an intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the chlorine atom in the pyridine ring is replaced by other functional groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}piperidine-4-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}piperidine-4-carboxamide can be compared with similar compounds such as chlorantraniliprole and other pyridine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, chlorantraniliprole is known for its insecticidal properties and acts as a ryanodine receptor agonist, whereas this compound may have different targets and applications .

Conclusion

This compound is a compound of great interest due to its unique structure and diverse applications

Properties

Molecular Formula

C13H17ClN4O2

Molecular Weight

296.75 g/mol

IUPAC Name

1-[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl]piperidine-4-carboxamide

InChI

InChI=1S/C13H17ClN4O2/c14-12-10(2-1-5-16-12)17-11(19)8-18-6-3-9(4-7-18)13(15)20/h1-2,5,9H,3-4,6-8H2,(H2,15,20)(H,17,19)

InChI Key

DYWHALJQMMOCCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=C(N=CC=C2)Cl

solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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